molecular formula C9H9NO5 B1273443 (3-Methyl-4-nitrophenoxy)acetic acid CAS No. 85444-81-1

(3-Methyl-4-nitrophenoxy)acetic acid

Cat. No.: B1273443
CAS No.: 85444-81-1
M. Wt: 211.17 g/mol
InChI Key: ZCGFXEDUXQCHRZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetic acid is a nitroaromatic compound with the molecular formula C₉H₉NO₅. It features a phenoxy backbone substituted with a methyl group at the 3-position and a nitro group at the 4-position, linked to an acetic acid moiety via an ether bond. This structure confers unique physicochemical properties, including moderate acidity (due to the carboxylic acid group), polarity, and reactivity influenced by the electron-withdrawing nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenoxy)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the phenoxyacetic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: The major product is (3-Carboxy-4-nitrophenoxy)acetic acid.

    Reduction: The major product is (3-Methyl-4-aminophenoxy)acetic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.

Scientific Research Applications

Synthesis and Chemical Properties

(3-Methyl-4-nitrophenoxy)acetic acid can be synthesized through various methods, including the reaction of p-nitrophenol with acetic anhydride in the presence of a catalyst. The compound has a molecular formula of C₉H₉N₁O₅ and is characterized by its nitro and methyl substituents on the phenoxy group, which enhance its reactivity and biological activity .

Biological Activities

2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, compounds derived from this acid have shown promising activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .

2.2 Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This is crucial for developing therapeutic agents that combat oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for further exploration in antioxidant therapies .

2.3 Antitubercular Activity
A series of derivatives based on the structure of this compound have been synthesized and evaluated for their antitubercular activities. Some derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL, suggesting that modifications to this compound could lead to effective treatments for tuberculosis .

Agricultural Applications

This compound also finds applications in agriculture as a herbicide or plant growth regulator. Its phenoxy group is known to interact with plant hormone pathways, which can influence growth patterns and herbicidal activity. The compound's ability to selectively inhibit the growth of certain weeds while promoting crop growth presents opportunities for sustainable agricultural practices .

Case Studies and Research Findings

StudyFocusFindings
Egbujor et al. (2019)Antimicrobial ActivityIdentified derivatives of this compound effective against multiple bacterial strains .
PMC6268079 (2012)Antitubercular ActivityCompounds based on this compound showed MIC values as low as 4 µg/mL against resistant strains of M. tuberculosis .
PMC10987910 (2024)Antioxidant PropertiesDemonstrated significant antioxidant activity through DPPH assay, indicating potential therapeutic use .

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the phenoxyacetic acid moiety can mimic natural substrates, allowing it to bind to specific molecular targets. The exact pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Compound Name Substituents pKa (Acetic Acid Group) Key Reactivity Features
(3-Methyl-4-nitrophenoxy)acetic acid 3-methyl, 4-nitro Not reported Nitro group enhances electrophilicity; methyl group introduces steric hindrance .
2-(3-Methoxy-4-nitrophenyl)acetic acid (CAS 5803-22-5) 3-methoxy, 4-nitro ~3.5–4.0 Methoxy group increases electron density, reducing nitro’s electron-withdrawing effect .
(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid, CAS 306-08-1) 4-hydroxy, 3-methoxy ~4.3 Hydroxy group enables hydrogen bonding; methoxy group stabilizes aromatic ring .
4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) 3-nitro, 4-hydroxy Not reported Ketone group increases electrophilicity; nitro and hydroxy groups compete in redox reactions .

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group in this compound enhances electrophilicity, favoring nucleophilic substitution or coordination reactions. Methoxy or hydroxy substituents (e.g., in homovanillic acid) increase solubility and hydrogen-bonding capacity .
  • Steric effects: The 3-methyl group in this compound may hinder interactions at the aromatic ring, reducing reactivity compared to non-methylated analogs.

Adsorption and Coordination Behavior

Studies on acetic acid-modified adsorbents (e.g., sludge-based biochar, ASBB) highlight the role of carboxyl (-COOH) groups in uranium (U(VI)) binding via monodentate coordination .

  • Nitro group impact: Nitro-substituted aromatic acids (e.g., 3-nitrobenzoic acid) exhibit stronger metal-binding affinity than non-nitro analogs due to enhanced Lewis acidity .
  • Methyl group limitation : Steric hindrance from methyl groups may reduce accessibility to metal ions, as seen in methyl-functionalized biochars requiring pore expansion for effective adsorption .

Thermal and Chemical Stability

  • This compound: Likely stable under moderate temperatures (<200°C) due to aromatic nitro groups, but may decompose exothermically at higher temperatures.
  • Homovanillic acid : Degrades at ~250°C, with hydroxy and methoxy groups promoting oxidative instability .

Biological Activity

(3-Methyl-4-nitrophenoxy)acetic acid, an organic compound with the molecular formula C9H9NO5, is a derivative of phenoxyacetic acid characterized by a methyl group at the 3-position and a nitro group at the 4-position of the phenyl ring. This compound exhibits a range of biological activities that have been the subject of various research studies, highlighting its potential applications in pharmacology and environmental science.

The compound is synthesized through several methods, primarily involving the nitration of 3-methylphenol followed by a reaction with chloroacetic acid. The synthesis typically requires basic conditions and elevated temperatures to facilitate the formation of the desired product. The chemical structure allows for various reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with distinct properties and activities.

The biological activity of this compound is largely attributed to its structural features, particularly the nitro group, which can participate in redox reactions. This compound may interact with various enzymes and receptors, potentially modulating their activity. The nitro group can be reduced to form reactive intermediates that bind covalently to cellular macromolecules, leading to alterations in cellular functions .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects by generating toxic intermediates upon reduction. These intermediates can damage DNA and disrupt cellular processes, making such compounds valuable in treating infections caused by bacteria and other pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it may affect enzymes involved in metabolic pathways or signaling cascades, contributing to its potential therapeutic applications. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL. While direct studies on this compound are sparse, its structural similarities suggest potential effectiveness against similar pathogens .
  • Enzyme Interaction : Research on related compounds indicates that nitro groups can enhance binding affinity to target enzymes through electrostatic interactions. This suggests that this compound might also engage in similar interactions, potentially leading to effective inhibition of key metabolic enzymes .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes its properties compared to other phenoxyacetic acid derivatives:

CompoundStructure FeaturesBiological Activity
This compound Methyl and nitro substitutionsAntimicrobial, antineoplastic
Phenoxyacetic acid No substitutionsLimited biological activity
(4-Nitrophenoxy)acetic acid Nitro substitution onlyModerate antimicrobial activity
(3-Methylphenoxy)acetic acid Methyl substitution onlyLower biological activity

Q & A

Q. What are the optimal synthetic routes for (3-Methyl-4-nitrophenoxy)acetic Acid, and how can purity be maximized?

Basic Research Question
The synthesis typically involves nitration of a precursor (e.g., 3-methylphenoxyacetic acid) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration . Purification via recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%). Characterization by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 8.2–8.4 ppm for aromatic protons) is critical .

Advanced Consideration : Competing side reactions (e.g., ester hydrolysis or ring sulfonation) can occur if temperature control is inadequate. Kinetic studies using in-situ IR spectroscopy to monitor nitro group incorporation are recommended to optimize reaction timelines .

Q. How can researchers resolve contradictions in reported NMR spectral data for nitrophenoxyacetic acid derivatives?

Advanced Research Question
Discrepancies in NMR shifts (e.g., δ variations of 0.1–0.3 ppm) may arise from solvent polarity, pH, or impurities. To validate

  • Compare spectra acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Use spiking experiments with authentic standards to confirm peak assignments.
  • Cross-reference with high-resolution mass spectrometry (HR-MS) to rule out isomeric byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and eye protection to avoid skin/eye contact (irritant properties noted in structurally similar compounds) .
  • Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent nitro group degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) can model the electron-withdrawing effects of the nitro group on the phenoxy ring. Key parameters:

  • Localized electron density at the nitro group (LUMO ≈ -1.5 eV) facilitates nucleophilic attack.
  • Simulate transition states to predict regioselectivity in reactions with amines or thiols .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

Basic Research Question

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at λ = 254 nm .
  • LC-MS/MS : Electrospray ionization (ESI-) in MRM mode to identify nitro-reduction byproducts (e.g., amine derivatives) .

Q. How does the nitro group influence the acid dissociation constant (pKa) of this compound?

Advanced Research Question
The nitro group lowers the pKa of the acetic acid moiety (predicted pKa ≈ 2.8–3.2) via inductive effects. Validate experimentally:

  • Potentiometric titration in 0.1 M KCl at 25°C.
  • Compare with computational predictions (ChemAxon or SPARC) .

Q. What strategies mitigate photodegradation of this compound in pharmacological studies?

Advanced Research Question

  • Store solutions in light-resistant containers (e.g., amber glass).
  • Add antioxidants (0.1% BHT) to aqueous buffers.
  • Monitor degradation via UPLC-PDA at accelerated UV exposure (ICH Q1B guidelines) .

Q. How can researchers design in vitro assays to study the biological activity of this compound?

Basic Research Question

  • Enzyme Inhibition : Screen against COX-2 or LOX enzymes using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .
  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination at 24–72 hr exposure) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Exothermic Nitration : Use jacketed reactors with precise temperature control (-5°C to 10°C) to avoid runaway reactions .
  • Purification : Switch from recrystallization to flash chromatography (silica gel, hexane/EtOAc gradient) for >10 g batches .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in metabolic pathway tracing of this compound?

Advanced Research Question

  • Synthesize ¹³C-labeled acetic acid moiety via Kolbe-Schmitt reaction with ¹³CO₂.
  • Track metabolites in rodent models using LC-MSⁿ with isotopic pattern recognition .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFXEDUXQCHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393135
Record name (3-methyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85444-81-1
Record name (3-methyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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